molecular formula C18H13F2N5S B2511747 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863459-00-1

3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2511747
CAS No.: 863459-00-1
M. Wt: 369.39
InChI Key: REQMJYCKKSZQKH-UHFFFAOYSA-N
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Description

3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound featuring a triazolopyrimidine core.

Preparation Methods

The synthesis of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may scale up these reactions using continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit kinase inhibitory activity but may differ in their specificity and potency. The unique structural features of 3-[(2-fluorophenyl)methyl]-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine, such as the presence of fluorophenyl groups, contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N5S/c19-14-7-3-1-5-12(14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQMJYCKKSZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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